5-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one
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Overview
Description
5-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one is a fluorinated derivative of the isoquinoline family. This compound is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 3rd position on the isoquinoline ring. It has a molecular formula of C10H8FNO and a molecular weight of 177.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Castagnoli-Cushman reaction, which involves the condensation of an imine with an anhydride to form the isoquinoline scaffold . The reaction conditions often require the use of a strong acid or base as a catalyst and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
5-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1,2-dihydroisoquinolin-1-one: Similar in structure but lacks the methyl group at the 3rd position.
3-Methyl-1,2-dihydroisoquinolin-1-one: Similar but lacks the fluorine atom at the 5th position.
5-Fluoro-3-phenyl-1,2-dihydroisoquinolin-1-one: Similar but has a phenyl group instead of a methyl group at the 3rd position
Uniqueness
The presence of both the fluorine atom and the methyl group in 5-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one makes it unique. The fluorine atom enhances its biological activity, while the methyl group can influence its chemical reactivity and binding properties .
Properties
Molecular Formula |
C10H8FNO |
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Molecular Weight |
177.17 g/mol |
IUPAC Name |
5-fluoro-3-methyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8FNO/c1-6-5-8-7(10(13)12-6)3-2-4-9(8)11/h2-5H,1H3,(H,12,13) |
InChI Key |
MGIMUHPGDKOSAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2F)C(=O)N1 |
Origin of Product |
United States |
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